L-Citrulline-d7 is a stable isotope-labeled form of L-Citrulline, an amino acid that plays a significant role in the urea cycle and nitric oxide synthesis. The molecular formula for L-Citrulline-d7 is C₆H₈D₇N₃O₃, with a molecular weight of approximately 182.23 g/mol. This compound is primarily utilized in research settings to study metabolic pathways involving L-Citrulline and its derivatives, particularly in relation to nitric oxide production and amino acid metabolism .
L-Citrulline-d7 exhibits similar biological activities as regular L-Citrulline. It is involved in:
L-Citrulline-d7 has several applications in scientific research:
Studies involving L-Citrulline-d7 often focus on its interactions with other compounds:
L-Citrulline-d7 shares similarities with several other compounds, each playing distinct roles in metabolism:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| L-Arginine | C₆H₁₄N₄O₂ | Precursor to nitric oxide; directly involved in vasodilation. |
| Ornithine | C₅H₁₃N₂O₂ | Intermediate in the urea cycle; involved in arginine synthesis. |
| L-Glutamine | C₅H₁₀N₂O₃ | Important for nitrogen transport; supports immune function. |
| N-Nitro-L-arginine | C₆H₁₄N₄O₂ | Analogue of arginine; studied for its effects on nitric oxide pathways. |
L-Citrulline-d7 stands out due to its stable isotope labeling, allowing precise tracking of metabolic processes without altering physiological functions, making it invaluable for research applications focused on understanding amino acid metabolism and related health outcomes.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2483831-24-7 | [1] [2] |
| Molecular Formula | C₆H₆D₇N₃O₃ | [1] [2] |
| Molecular Weight (g/mol) | 182.23 | [1] [2] |
| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid | [3] [4] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility (DMSO/H₂O) | ≥50 mg/mL | [1] [5] |
| Appearance | White crystalline powder | [2] |
The deuterium distribution pattern in L-Citrulline-d7 follows a systematic approach targeting the aliphatic carbon chain positions. Specifically, deuterium atoms are incorporated at positions 2, 3, 3, 4, 4, 5, and 5, creating a heptadeuterated structure that maintains the essential functional groups required for biological activity while providing enhanced analytical properties [1] [3] [4].
This specific deuteration pattern was selected to maximize the kinetic isotope effect while preserving the compound's stereochemical integrity. The distribution encompasses the β-carbon (position 2), γ-carbons (positions 3 and 4), and δ-carbon (position 5) of the amino acid backbone, effectively creating a comprehensive deuterium labeling pattern that extends throughout the aliphatic chain [6] [4].
The strategic placement of deuterium atoms at these positions creates a compound with enhanced stability characteristics compared to other deuteration patterns. Research indicates that comprehensive deuteration of the aliphatic chain provides superior analytical performance compared to selective deuteration approaches [7] [8] [9]. The seven-deuterium configuration represents an optimal balance between isotopic enhancement and synthetic accessibility.
Table 2: Deuterium Distribution Patterns in Citrulline Isotopologues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Reference |
|---|---|---|---|---|
| L-Citrulline (unlabeled) | C₆H₁₃N₃O₃ | 175.19 | None | [10] [11] |
| L-Citrulline-d7 | C₆H₆D₇N₃O₃ | 182.23 | 2,3,3,4,4,5,5 | [1] [3] [4] |
| L-Citrulline-d6 | C₆H₇D₆N₃O₃ | 181.22 | 3,3,4,4,5,5 | [9] |
| L-Citrulline-d2 (5,5-d2) | C₆H₁₁D₂N₃O₃ | 177.20 | 5,5 | [8] |
| L-Citrulline-N5,d4 | C₆H₉D₄N₃O₃ | 179.21 | N5 and additional positions | [7] |
The stereochemical configuration of L-Citrulline-d7 maintains the L-configuration at the α-carbon (position 1), preserving the essential chirality required for biological recognition and analytical applications. The (2S) configuration is maintained throughout the deuteration process, ensuring that the compound retains its optical activity and stereochemical identity [3] [4].
Verification of stereochemical integrity is critical for ensuring the compound's suitability as an internal standard in analytical applications. The deuteration process does not affect the stereochemical center at the α-carbon, as confirmed by nuclear magnetic resonance spectroscopy and other analytical techniques [2] [5]. This preservation of stereochemical configuration is essential for maintaining the compound's utility in biological and analytical applications.
The optical rotation characteristics of L-Citrulline-d7 are expected to be similar to those of the parent compound, with minor variations attributable to the isotopic substitution effects. While specific optical rotation data for L-Citrulline-d7 are not extensively reported, the values are anticipated to be comparable to the +24.5 to +26.5 degrees observed for L-citrulline [12] [11].
The stability characteristics of L-Citrulline-d7 are significantly enhanced compared to the non-deuterated parent compound due to the kinetic isotope effect. This enhancement is particularly pronounced under conditions that would typically promote degradation in hydrogen-containing analogs [13] [14] [15]. The deuterium substitution creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in improved stability across various environmental conditions.
The kinetic isotope effect for carbon-deuterium bonds typically ranges from 2.0 to 7.0, providing substantial protection against enzymatic and chemical degradation processes [16] [17] [18]. This effect is particularly beneficial in analytical applications where compound stability during storage and analysis is critical for accurate quantification.
Table 3: Comparative Properties of L-Citrulline and L-Citrulline-d7
| Property | L-Citrulline | L-Citrulline-d7 | Reference |
|---|---|---|---|
| Melting Point (°C) | 214 | Expected similar | [10] [12] [11] [19] |
| Boiling Point (°C, estimated) | 306.48 | Expected slightly higher | [10] [11] |
| Density (g/cm³, estimated) | 1.2919 | Expected slightly higher | [10] [11] |
| pH (5% solution) | 5.7-6.7 | Expected similar | [12] |
| Water Solubility (g/L at 20°C) | 200 | Expected slightly lower | [11] |
| Specific Rotation [α]D20 (°) | +24.5 to +26.5 | Expected similar | [12] [11] |
| pKa | 2.43 | Expected slightly different | [11] |
The pH-dependent stability of L-Citrulline-d7 exhibits enhanced resistance to degradation across the entire pH spectrum compared to the non-deuterated compound. The kinetic isotope effect provides protection against both acid- and base-catalyzed degradation pathways, with the most pronounced effects observed under conditions that would typically promote rapid degradation [20] [21].
Under acidic conditions (pH 1.0-4.0), L-Citrulline-d7 demonstrates enhanced stability relative to the protiated form. The protonation of amino groups under acidic conditions creates a favorable environment for the compound, and the deuterium substitution further enhances this stability through reduced reaction rates [20] [21]. The kinetic isotope effect is particularly favorable under these conditions, as the C-D bonds are more resistant to acid-catalyzed cleavage reactions.
In the optimal pH range for amino acid stability (pH 4.0-7.0), L-Citrulline-d7 exhibits exceptional stability characteristics. The zwitterionic form predominates in this pH range, and the deuterium bonds provide additional stability against hydrolytic and oxidative degradation processes [20] [21]. This enhanced stability is particularly beneficial for analytical applications where long-term storage and stability are required.
Under basic conditions (pH 9.0-14.0), while degradation rates increase for both compounds, L-Citrulline-d7 maintains slower degradation rates compared to the hydrogen analog. The kinetic isotope effect continues to provide protection, although the magnitude of this protection decreases under strongly basic conditions where other degradation mechanisms become predominant [20] [21].
Table 4: pH-Dependent Stability Profile of L-Citrulline-d7
| pH Range | Expected Stability | Deuterium Effect | Reference Basis |
|---|---|---|---|
| 1.0-2.0 (Strongly acidic) | Moderate stability, protonated forms | Enhanced stability vs protiated form | [20] [21] |
| 2.0-4.0 (Acidic) | Enhanced stability relative to neutral pH | Kinetic isotope effect favorable | [20] [21] |
| 4.0-7.0 (Mildly acidic to neutral) | Optimal stability range for amino acids | Deuterium bonds more stable | [20] [21] |
| 7.0-9.0 (Neutral to mildly basic) | Good stability, zwitterionic form | KIE provides protection | [20] [21] |
| 9.0-12.0 (Basic) | Decreased stability, deprotonation effects | Slower degradation than H-analog | [20] [21] |
| 12.0-14.0 (Strongly basic) | Rapid degradation expected | Still degradation but slower rate | [20] [21] |
The thermal stability characteristics of L-Citrulline-d7 represent a significant improvement over the non-deuterated compound, with enhanced resistance to thermal degradation across all temperature ranges. The kinetic isotope effect provides substantial protection against thermally induced bond cleavage and decomposition reactions [13] [22] [14] [15].
At storage and ambient temperatures (4-25°C), L-Citrulline-d7 exhibits exceptional stability with extended shelf life characteristics. The deuterium isotope effect provides protection against slow degradation processes that may occur during long-term storage, making the compound particularly suitable for use as a stable internal standard in analytical applications [13] [22] [14] [15].
Under elevated temperature conditions (25-50°C), the enhanced thermal stability becomes more pronounced. While the non-deuterated compound may experience gradual degradation, L-Citrulline-d7 maintains its structural integrity for extended periods. The kinetic isotope effect provides significant protection, with typical KIE values ranging from 2.0 to 7.0 for carbon-deuterium bonds [16] [17] [18].
At moderate heat exposure (50-100°C), the deuterium isotope effect becomes particularly beneficial. The stronger C-D bonds require higher activation energies for thermal cleavage, resulting in substantially reduced degradation rates compared to the hydrogen analog [13] [22] [14] [15]. This enhanced thermal stability is particularly important for analytical applications involving heated sample preparation or chromatographic separation.
Under high temperature conditions (100-200°C), L-Citrulline-d7 continues to demonstrate improved thermal resistance. While both compounds will experience degradation at these temperatures, the deuterated compound maintains lower degradation rates and extended stability compared to the protiated form [23] [24] [25].
Table 5: Thermal Stability Assessment of L-Citrulline-d7
| Temperature Range (°C) | L-Citrulline Behavior | L-Citrulline-d7 Expected | Kinetic Isotope Effect | Reference |
|---|---|---|---|---|
| 4-25 (Storage/ambient) | Stable for extended periods | Enhanced stability vs protiated | KIE = 2-7 typical for C-D bonds | [13] [22] [14] [15] |
| 25-50 (Elevated) | Gradual degradation possible | Slower degradation rate | KIE provides protection | [13] [22] [14] [15] |
| 50-100 (Moderate heat) | Accelerated degradation | Deuterium isotope effect protective | Reduced reaction rates | [13] [22] [14] [15] |
| 100-200 (High heat) | Significant degradation | Improved thermal resistance | Lower activation energy | [23] [24] [25] |
| 200-300 (Extreme heat) | Approaching melting point (214°C) | Higher thermal stability | Thermal stability enhancement | [25] [11] [19] |
| >300 (Decomposition) | Thermal decomposition occurs | Decomposition at higher temperature | KIE diminishes at extreme T | [25] [11] |
The kinetic isotope effects relevant to L-Citrulline-d7 stability encompass multiple bond types and environmental factors. Primary kinetic isotope effects for C-H versus C-D bonds typically range from 2.0 to 7.0, providing substantial protection against metabolic and chemical degradation processes [16] [17] [18] [26]. Secondary isotope effects, while smaller in magnitude (1.1-1.4), contribute to overall molecular stability [17] [26] [27].
Table 6: Kinetic Isotope Effects Relevant to L-Citrulline-d7 Stability
| Bond Type | Typical KIE Range | Relevance to L-Citrulline-d7 | Stability Implication | Reference |
|---|---|---|---|---|
| C-H vs C-D (Primary KIE) | 2.0-7.0 | Multiple C-D bonds present | Enhanced metabolic stability | [16] [17] [18] [26] |
| N-H vs N-D (Primary KIE) | 3.0-8.0 | Potential N-D effects | Slower enzymatic cleavage | [14] [15] [26] |
| Secondary isotope effects | 1.1-1.4 | Additional stabilization | Overall molecular stability | [17] [26] [27] |
| Solvent isotope effects | 1.5-4.0 | D₂O vs H₂O effects observed | Solution-dependent effects | [14] [15] |
| Temperature dependence | Decreases with increasing T | Temperature-dependent protection | Optimal temperature ranges | [14] [27] |